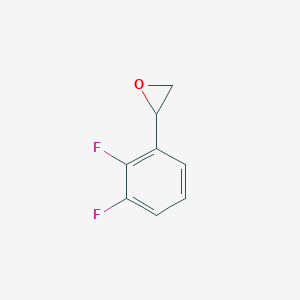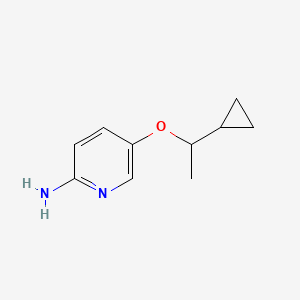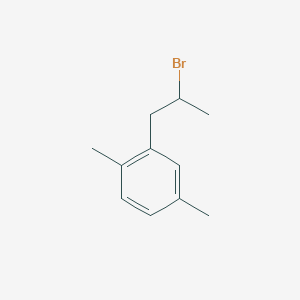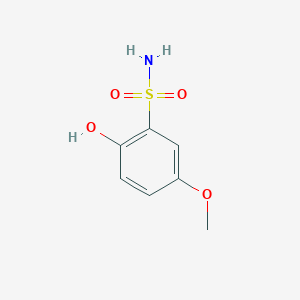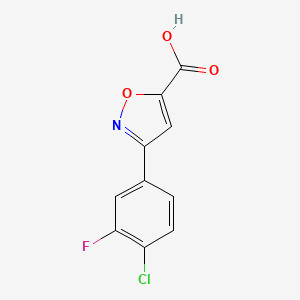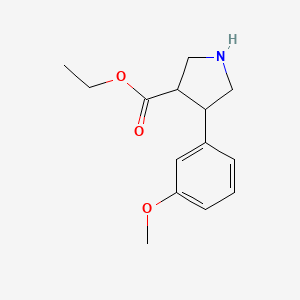
2-Pyrrolidinepropanol, 1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methylpyrrolidin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 1-methylpyrrolidine with a suitable propylating agent. One common method is the reaction of 1-methylpyrrolidine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(1-methylpyrrolidin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(1-methylpyrrolidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or esters, depending on the substituting reagent.
科学的研究の応用
3-(1-methylpyrrolidin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-(1-methylpyrrolidin-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group and the pyrrolidine ring are key functional groups that can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-methylpyrrolidin-3-ol: A similar compound with a hydroxyl group attached to the pyrrolidine ring.
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: A compound with a phenyl group attached to the propyl chain, providing different chemical properties.
Uniqueness
3-(1-methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific structural arrangement, which combines the properties of a hydroxyl group and a pyrrolidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
14498-44-3 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
3-(1-methylpyrrolidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 |
InChIキー |
VJMMRHHALGZANP-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


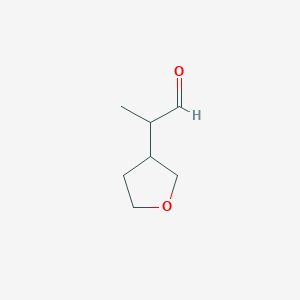
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
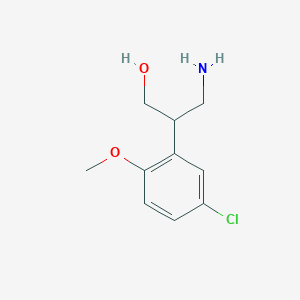
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
